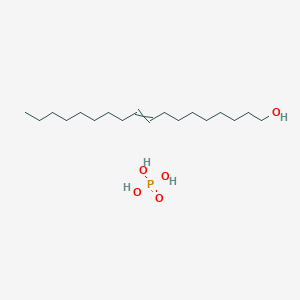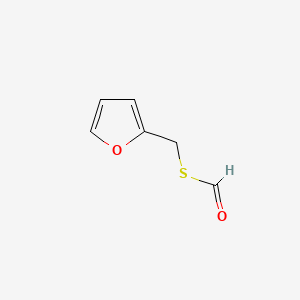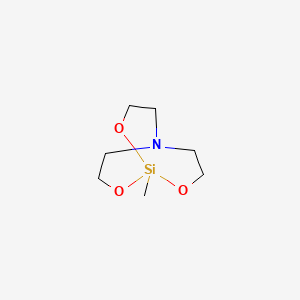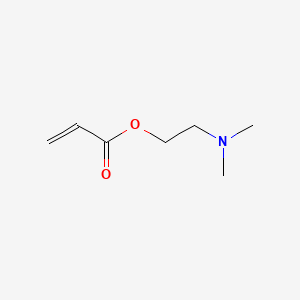
2,6,10-Trimethyl-2,6,10-triazaundecane
Vue d'ensemble
Description
2,6,10-Trimethyl-2,6,10-triazaundecane, also known as N-Methyl-N,N-bis[3-(dimethylamino)propyl]amine, is a chemical compound with the molecular formula C11H27N3 . It has a molecular weight of 201.35 .
Molecular Structure Analysis
The molecular structure of 2,6,10-Trimethyl-2,6,10-triazaundecane is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
This compound is a colorless to yellow to green clear liquid . It has a boiling point of 102 °C at 1mmHg , a density of 0.83 g/cm3 , and a refractive index of 1.4450 to 1.4480 .Applications De Recherche Scientifique
CO2 Capture Solvent
2,6,10-Trimethyl-2,6,10-triazaundecane, when mixed with piperazine, has shown promising potential as a new CO2 capture solvent. This combination offers a high absorption rate and thermal stability, along with a low reboiler duty, making it suitable for acid gas removal in amine scrubbing processes (Kim et al., 2019).
Methylation Reaction Study
The compound has been observed in methylation reactions, particularly in the Eschweiler-Clarke methylation of polyamines. It's been noted as a methylation product in the fragmentation of other polyamines, demonstrating its potential in synthetic organic chemistry (Alder et al., 1991).
Combustion Properties Analysis
2,6,10-Trimethyl-2,6,10-triazaundecane has been studied for its combustion properties, particularly in the context of synthetic fuels. Research has been conducted on its extinction limits for strained laminar diffusion flames and shock ignition delays, which are crucial for evaluating its performance as a fuel (Won et al., 2014).
Chemical Kinetic Modeling
There is significant interest in 2,6,10-Trimethyl-2,6,10-triazaundecane as an alternative fuel, leading to the development of a detailed chemical kinetic model. This model helps in the design and optimization of internal combustion engines and propulsion systems, enhancing our understanding of its combustion behavior (Yu et al., 2020).
Radical Formation Analysis
Studies have been conducted on the activation energy for radical formation in various carbon sites of 2,6,10-trimethyl undecane. Such research is valuable in polymer science and organic chemistry for understanding radical reactions and stability (Subramanian et al., 1994).
Safety and Hazards
2,6,10-Trimethyl-2,6,10-triazaundecane is classified as a dangerous substance. It can cause severe skin burns and eye damage, and it is a combustible liquid . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Mécanisme D'action
The exact mechanism of action, target, and biochemical pathways would depend on the specific reaction conditions and the other reactants present. The pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), would depend on factors such as the route of administration and the presence of any functional groups that might be metabolized by the body .
The action environment, including how environmental factors influence the compound’s action, efficacy, and stability, would also depend on the specific conditions. For example, the compound’s reactivity and stability might be affected by factors such as temperature, pH, and the presence of other chemicals .
Propriétés
IUPAC Name |
N'-[3-(dimethylamino)propyl]-N,N,N'-trimethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H27N3/c1-12(2)8-6-10-14(5)11-7-9-13(3)4/h6-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCNNQDRNPQEFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C)CCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H27N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044564 | |
| Record name | 2,6,10-Trimethyl-2,6,10-triazaundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,3-Propanediamine, N1-[3-(dimethylamino)propyl]-N1,N3,N3-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2,6,10-Trimethyl-2,6,10-triazaundecane | |
CAS RN |
3855-32-1 | |
| Record name | N1-[3-(Dimethylamino)propyl]-N1,N3,N3-trimethyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3855-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6,10-Trimethyl-2,6,10-triazaundecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003855321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3855-32-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123346 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanediamine, N1-[3-(dimethylamino)propyl]-N1,N3,N3-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6,10-Trimethyl-2,6,10-triazaundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(dimethylamino)propyl]-N,N',N'-trimethylpropane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6,10-TRIMETHYL-2,6,10-TRIAZAUNDECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7P2U5FNE4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What role does 2,6,10-Trimethyl-2,6,10-triazaundecane play in the development of new fracturing fluids for unconventional reservoirs?
A: 2,6,10-Trimethyl-2,6,10-triazaundecane (TMTAD) has shown promise as a component in CO2-responsive viscoelastic surfactant-based fracturing fluids. [, ] These fluids are being explored as alternatives to traditional polymer-based fracturing fluids for unconventional oil and gas extraction.
Q2: How does the interaction of TMTAD with other components in the fracturing fluid contribute to its unique properties?
A: Research suggests that TMTAD interacts with anionic surfactants like Sodium Oleate (NaOA) to form wormlike micelles (WLMs). [] The formation of these WLMs is crucial for the fluid's viscoelastic properties. When CO2 is introduced, it alters the pH of the system, impacting the WLMs structure and thus the viscosity of the fluid. This CO2-responsiveness is highly desirable for controlled proppant transport and efficient flowback after the fracturing process. [, ]
Q3: What are the advantages of using a CO2-responsive fracturing fluid containing TMTAD compared to traditional polymer-based fluids?
A: CO2-responsive fracturing fluids with TMTAD offer several potential advantages over traditional polymer-based fluids. Firstly, the CO2-triggered viscosity change allows for better control over the fracturing process and reduces the risk of formation damage. [] Secondly, these fluids can be formulated to break down more readily at higher temperatures, facilitating easier flowback and reducing the potential for well productivity impairment. [] Finally, the use of TMTAD and other readily available, environmentally benign components could lead to more sustainable fracturing practices. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















